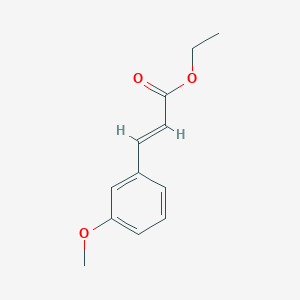

(E)-Ethyl 3-(3-methoxyphenyl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(13)8-7-10-5-4-6-11(9-10)14-2/h4-9H,3H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOMPRQKAGEXPN-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262069 | |

| Record name | Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-55-3 | |

| Record name | Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Advances in the Synthesis of E Ethyl 3 3 Methoxyphenyl Acrylate and Analogous Compounds

Direct Esterification Approaches for Cinnamic Acid Derivatives

Direct esterification of cinnamic acids, such as 3-methoxycinnamic acid, with alcohols like ethanol (B145695) represents the most straightforward approach to obtaining the corresponding esters. This transformation can be achieved through several protocols, broadly categorized into stoichiometric reagent-mediated and catalytic methods.

Stoichiometric Reagent-Mediated Esterification

Stoichiometric reagent-mediated esterification methods involve the activation of the carboxylic acid group of the cinnamic acid derivative to facilitate nucleophilic attack by the alcohol. These methods are often high-yielding but can generate significant waste, which has led to a shift towards catalytic alternatives.

One of the most traditional methods for activating a carboxylic acid is its conversion to an acyl chloride. This is typically achieved by treating the cinnamic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂). The resulting cinnamoyl chloride is highly reactive and readily undergoes esterification upon the addition of an alcohol. For instance, the reaction of cinnamic acid with thionyl chloride, followed by the addition of phenol, has been demonstrated to produce phenyl cinnamate (B1238496) in good yields. orgsyn.org

Another common approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). In this method, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired ester and dicyclohexylurea (DCU) as a byproduct. The Steglich esterification, a modification of the DCC coupling, utilizes a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction and suppress side reactions. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This method is particularly mild and can be performed at room temperature. wikipedia.org

| Cinnamic Acid Derivative | Reagent | Alcohol | Solvent | Conditions | Yield (%) | Reference |

| Cinnamic acid | Thionyl chloride | Phenol | - | 1. Heat with SOCl₂ on steam bath (45-60 min)2. Add phenol, heat on steam bath (~1 hr)3. Reflux on sand bath | 63-75 | orgsyn.org |

| Cinnamic acid or derivative | DCC, DMAP (cat.) | Cinnamyl alcohol or derivatives | Dichloromethane | Room temperature, 1.5 hours | High | cmu.ac.th |

| Carboxylic acids (general) | DCC, DMAP (cat.) | Various alcohols | Dichloromethane | 0 °C to 20 °C, 3 hours | Good | organic-chemistry.org |

Catalytic Esterification Strategies

Catalytic esterification strategies are generally preferred due to their higher atom economy and reduced environmental impact. These methods employ a catalyst to facilitate the reaction between the carboxylic acid and the alcohol, often under milder conditions than stoichiometric approaches.

While Brønsted acids are more commonly associated with Fischer esterification, Brønsted bases can also catalyze the esterification of cinnamic acid derivatives. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can act as a catalyst by activating the alcohol, increasing its nucleophilicity. This allows for the attack on the carboxylic acid, leading to the formation of the ester. For example, DBU has been shown to catalyze the esterification of an alcohol with an acylating agent. beilstein-journals.org Similarly, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized to catalyze the esterification of cinnamamide (B152044) with phenol, where it is believed to act as a hydrogen-bond acceptor for the phenol. beilstein-journals.org

| Cinnamic Acid Derivative | Base Catalyst | Acylating Agent/Alcohol | Solvent | Conditions | Yield (%) | Reference |

| Alcohol | DBU | Acylating Agent | Not specified | Not specified | Not specified | beilstein-journals.org |

| Cinnamamide | DABCO | Phenol | Not specified | Not specified | Not specified | beilstein-journals.org |

Borane catalysts, particularly the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as effective catalysts for the Fischer esterification of cinnamic acids. This catalyst is thought to activate the carboxylic acid by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. This method has been successfully applied to the synthesis of methyl cinnamates from various cinnamic acids and methanol, providing the corresponding esters in high to excellent yields. beilstein-journals.org

| Cinnamic Acid Derivative | Catalyst | Alcohol | Solvent | Conditions | Yield (%) | Reference |

| Cinnamic acids | B(C₆F₅)₃ | Methanol | Not specified | Not specified | High to excellent | beilstein-journals.org |

Graphene oxide (GO) has been identified as an efficient and reusable solid acid catalyst for esterification reactions. The oxygen-containing functional groups on the surface of graphene oxide are believed to provide the acidic sites necessary for catalysis. This method offers the significant advantage of proceeding under solvent-free conditions, which is highly desirable from a green chemistry perspective. The direct esterification of various carboxylic acids, including those with aromatic and unsaturated functionalities, with alcohols has been achieved with high yields using GO as the catalyst. The catalyst can be easily recovered and reused, although a decrease in activity may be observed after several cycles due to partial thermal decomposition of the acidic groups. organic-chemistry.org

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Various aliphatic and aromatic acids | Various primary and secondary alcohols | Graphene Oxide (50 wt%) | Dichloroethane or Ethanol | 100 | 24 | up to 98 | organic-chemistry.org |

| Cinnamic acid | Ethanol | Graphene Oxide | Solvent-free | Not specified | Not specified | Good | beilstein-journals.org |

A variety of other modern catalytic protocols have been developed for the synthesis of cinnamic acid esters. Heteropolyacids, such as H₆P₂W₁₈O₆₂·24H₂O, have been employed as efficient, environmentally friendly, and reusable catalysts for the direct esterification of cinnamic acids with phenols. These reactions proceed in high yields without the need for stoichiometric activation of the carboxyl group. researchgate.net

Solid acid catalysts, in general, have gained significant attention. For example, a Preyssler heteropolyacid anchored on a silica (B1680970) framework has been used for the esterification of trans-cinnamic acid with various alcohols, including methanol, ethanol, and n-propanol. bohrium.com Inorganic solid acids like stannic chloride pentahydrate have also been shown to effectively catalyze the synthesis of ethyl cinnamate from cinnamic acid and ethanol, achieving high yields under reflux conditions. gychbjb.com Furthermore, porous strongly acidic ion exchange resins have been utilized as catalysts, allowing for the synthesis of a range of cinnamic acid esters in a solvent-free system, which is particularly advantageous for industrial applications. google.com

| Cinnamic Acid Derivative | Catalyst | Alcohol/Phenol | Solvent | Conditions | Yield (%) | Reference |

| Cinnamic acids | H₆P₂W₁₈O₆₂·24H₂O (bulk or supported on silica) | Phenols | Toluene | Reflux | 84-95 | researchgate.net |

| trans-Cinnamic acid | Preyssler heteropolyacid on silica | Methanol, Ethanol, n-Propanol | - | 90-120 °C | Not specified | bohrium.com |

| Cinnamic acid | Stannic chloride pentahydrate | Ethanol | - | Reflux, 3 hours | 91.4 | gychbjb.com |

| Cinnamic acid derivatives | Porous strongly acidic ion exchange resin | Various alcohols | Solvent-free | 50 °C | Continuous flow | Not specified |

Carbonyl Condensation Reactions in Cinnamate Synthesis

Carbonyl condensation reactions represent a cornerstone in the formation of the carbon-carbon double bond characteristic of cinnamate esters. These reactions typically involve the coupling of a carbonyl compound with a nucleophilic partner, leading to the formation of an α,β-unsaturated system. vanderbilt.edulibretexts.orglibretexts.org Among the various condensation strategies, the Horner-Wadsworth-Emmons reaction has emerged as a particularly powerful and widely adopted method for the stereoselective synthesis of cinnamates. vanderbilt.edu

Horner-Wadsworth-Emmons Reaction Variants

The Horner-Wadsworth-Emmons (HWE) reaction is a prominent olefination reaction that utilizes a phosphonate-stabilized carbanion to convert an aldehyde or ketone into an alkene. A key advantage of the HWE reaction in the synthesis of cinnamates is its high propensity to form the thermodynamically more stable (E)-isomer, which is often the desired stereochemistry. The reaction proceeds through the nucleophilic attack of the phosphonate (B1237965) carbanion on the aldehyde, followed by the elimination of a phosphate (B84403) ester to yield the alkene.

Recent research has focused on optimizing the HWE reaction for the synthesis of cinnamate derivatives under milder and more environmentally benign conditions. For instance, studies have demonstrated the successful synthesis of methyl cinnamate esters using potassium carbonate as a mild base in an aqueous medium, significantly reducing the reliance on harsh bases and organic solvents.

Table 1: Selected Horner-Wadsworth-Emmons Reactions for Cinnamate Synthesis

| Aldehyde | Phosphonate Reagent | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 3-Methoxybenzaldehyde | Triethyl phosphonoacetate | NaH / THF | (E)-Ethyl 3-(3-methoxyphenyl)acrylate | >95 |

| Benzaldehyde (B42025) | Trimethyl phosphonoacetate | K2CO3 / Water | (E)-Methyl cinnamate | 92 |

| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | DBU / Acetonitrile (B52724) | (E)-Ethyl 4-methoxycinnamate | 88 |

O-Acylation and Alkylation Reactions for Cinnamate Formation

O-acylation and alkylation reactions provide alternative pathways to cinnamate esters, starting from cinnamic acid or its derivatives. These methods focus on the formation of the ester functional group rather than the carbon-carbon double bond.

Anhydride-Based Carboxyl Group Activation

The activation of the carboxyl group of cinnamic acid using anhydrides is a well-established method for ester synthesis. youtube.com In this approach, a mixed anhydride (B1165640) is often formed in situ, which then reacts with an alcohol to yield the desired ester. acs.org This method is advantageous due to the high reactivity of the anhydride intermediate, which can drive the esterification reaction to completion. The use of reagents like triphenylphosphine (B44618) oxide in combination with oxalyl chloride can facilitate the formation of the carboxylic anhydride intermediate under mild conditions. nih.govacs.org

Silyl (B83357) Ester Intermediate Approaches for Acylation

Silyl esters have gained recognition as versatile and reactive intermediates in organic synthesis. core.ac.ukworktribe.comworktribe.comresearchgate.netresearchgate.net In the context of cinnamate synthesis, cinnamic acid can be converted to a silyl ester, which is then subjected to acylation with an alcohol. The silylation of the carboxylic acid enhances its reactivity towards nucleophilic attack by the alcohol. This approach often benefits from mild reaction conditions and the formation of volatile byproducts, simplifying purification. Various silylating agents can be employed, and their reactivity can be tuned by altering the substituents on the silicon atom. core.ac.ukworktribe.comworktribe.comresearchgate.netresearchgate.net

Transesterification Processes for Ester Diversification

Transesterification is a powerful technique for converting one ester into another and is particularly useful for diversifying the ester group of a pre-existing cinnamate. orgsyn.org This equilibrium-driven process can be catalyzed by either acids or bases. orgsyn.org For instance, methyl cinnamate can be converted to other alkyl cinnamates by reaction with the corresponding alcohol in the presence of a suitable catalyst. The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the lower-boiling alcohol byproduct. orgsyn.org

Table 2: Transesterification of Cinnamate Esters

| Starting Ester | Alcohol | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Methyl cinnamate | (-)-Menthol | Butyllithium | (-)-Menthyl cinnamate | 79-83 |

| Ethyl p-methoxycinnamate | n-octanol | HCl | Octyl p-methoxycinnamate | Not specified |

Oxidative Acylation Pathways to Cinnamate Esters

Oxidative acylation represents a more recent and innovative approach to the synthesis of cinnamate esters. These methods often involve the direct functionalization of cinnamaldehyde (B126680) derivatives or related precursors. acs.orgnih.gov A notable strategy involves the cooperation between an organophotocatalyst, such as rhodamine 6G, and a N-heterocyclic carbene (NHC) to promote the oxidative esterification of the formyl group of cinnamaldehyde. acs.orgnih.gov This dual catalytic system allows for the chemoselective oxidation of the aldehyde in the presence of the alkene functionality. acs.orgnih.gov

Another approach to oxidative esterification involves the reaction of cellulose (B213188) with cinnamaldehyde in an ionic liquid, which serves as both a solvent and a catalyst. researchgate.netunnes.ac.id This method is presented as an environmentally benign alternative as it avoids the formation of leaving groups typical of traditional esterification methods. researchgate.netunnes.ac.id Research in this area is focused on developing efficient and selective oxidative methods that operate under mild conditions. acs.orgnih.gov

Alkenyl/Alkynyl Carboxylation Routes to this compound Precursors

The direct carboxylation of alkenes and alkynes represents a highly atom-economical approach to accessing cinnamic acid derivatives, which are immediate precursors to this compound. These methods often utilize transition-metal catalysis to facilitate the introduction of a carboxyl group.

Recent advancements have highlighted photoredox/palladium dual-catalyzed carboxylation reactions. For instance, the carboxylation of gem-difluoroalkenes with CO2 has been demonstrated to yield methyl cinnamates. scispace.com This reaction proceeds through the formation of a fluoroalkenyl radical, followed by palladium insertion and subsequent carboxylation. scispace.com Another approach involves the photoinduced oxidative alkoxycarbonylation of styrenes with alkyl formates, providing a direct route to cinnamate esters. scispace.com

Furthermore, palladium-catalyzed hydrocarbonylation of phenylacetylenes using carbon monoxide and a hydrosilane as a hydrogen source offers a pathway to cinnamamides, which can be further converted to the corresponding esters. scispace.com The direct carboxylation of alkenylboronic acids with O-methyl S-p-tolyl thiocarbonate, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, has also been reported as a scalable method for producing methyl cinnamate. scispace.com These methodologies, while demonstrated on various substituted styrenes and phenylacetylenes, are applicable to the synthesis of precursors for this compound, starting from 3-methoxystyrene or 3-methoxyphenylacetylene derivatives.

A summary of representative alkenyl/alkynyl carboxylation methods applicable to the synthesis of cinnamate precursors is presented below.

| Method | Substrate Type | Reagents & Catalysts | Product Type | Ref |

| Photoinduced Oxidative Alkoxycarbonylation | Styrenes | Alkyl formates, Oxidant | Cinnamate Esters | scispace.com |

| Photoredox/Pd Dual-Catalyzed Carboxylation | gem-Difluoroalkenes | CO2, Pd catalyst | Methyl Cinnamates | scispace.com |

| Pd-Catalyzed Hydrocarbonylation | Phenylacetylenes | CO, Hydrosilane, Pd catalyst | Cinnamamides | scispace.com |

| Pd-Catalyzed Carboxylation | Alkenylboronic Acids | O-methyl S-p-tolyl thiocarbonate, Pd/Cu catalysts | Methyl Cinnamate | scispace.com |

Stereoselective Synthesis of (E)- and (Z)-Cinnamate Esters

The geometry of the carbon-carbon double bond in cinnamate esters is crucial for their biological activity and material properties. Consequently, significant effort has been dedicated to the development of stereoselective methods for the synthesis of both (E)- and (Z)-isomers.

While (E)-cinnamates are thermodynamically more stable and often easier to synthesize, the preparation of the less stable (Z)-isomers requires specific stereoselective methods. One such method is the stereoinvertive deoxygenation of trans-3-arylglycidates. A nickel-catalyzed system, employing nickel triflate and triphenylphosphine, has been developed for the stereoinvertive deoxygenation of trans-3-arylglycidates to afford (Z)-cinnamate esters. google.com This method provides an alternative to traditional routes for accessing the Z-isomer. google.com

A powerful and increasingly popular strategy for accessing (Z)-cinnamates is the visible-light-driven isomerization of the thermodynamically more stable (E)-isomers. This approach utilizes a photocatalyst that, upon irradiation with visible light, can facilitate the E-to-Z isomerization. google.combeilstein-journals.orgorganic-chemistry.org Organo-photocatalysts, such as fac-Ir(ppy)3, have been shown to be effective for this transformation, yielding the (Z)-isomer in high yields and with good selectivity upon irradiation with blue light. google.combeilstein-journals.orgorganic-chemistry.org This method is attractive due to its mild reaction conditions and high functional group tolerance. google.combeilstein-journals.orgorganic-chemistry.orgapsu.eduwikipedia.org The selectivity of the isomerization can be influenced by substituents on the aromatic ring and at the β-position of the double bond. google.com

| Photocatalyst | Light Source | Substrate | Z/E Ratio | Ref |

| fac-Ir(ppy)3 | Blue Light | (E)-Ethyl Cinnamate | 65:35 | google.combeilstein-journals.org |

| Xanthone | Visible Light | Cinnamic Acids | - | apsu.edu |

| Ir2(ppy)4Cl2 | Blue Light | (E)-Cinnamate Derivatives | Good Yields | wikipedia.org |

The introduction of chirality into cinnamate esters can be achieved through asymmetric dihydroxylation of the double bond. The Sharpless Asymmetric Dihydroxylation is a well-established and highly reliable method for the enantioselective preparation of vicinal diols from olefins, including cinnamate esters. researchgate.netmdpi.comnih.gov This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the facial selectivity of the dihydroxylation. researchgate.netmdpi.comnih.gov Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, a stoichiometric oxidant (such as potassium ferricyanide), and the chiral ligand [(DHQ)2PHAL for AD-mix-α and (DHQD)2PHAL for AD-mix-β], providing a convenient method for obtaining either enantiomer of the resulting diol with high enantioselectivity. mdpi.comnih.govnist.gov The resulting chiral diols are versatile intermediates that can be further elaborated. This methodology has been widely applied in the total synthesis of natural products. nist.gov

Scalability Studies in this compound Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, and efficiency. For the synthesis of this compound and related cinnamic acid esters, several scalable methods have been investigated.

Traditional methods such as the Claisen-Schmidt condensation of the corresponding benzaldehyde (3-methoxybenzaldehyde) with an acetate (B1210297) ester (ethyl acetate) in the presence of a base are amenable to large-scale production. researchgate.net Process optimization studies have focused on catalyst selection, solvent choice, and reaction conditions to maximize yield and purity on an industrial scale. google.com For instance, processes have been developed that allow for high-purity cinnamic acid esters to be obtained in good yields by treating the reaction mixture with an acid to convert any 3-alkoxy-3-phenylpropionic acid ester byproduct into the desired cinnamic acid ester. google.com

Furthermore, continuous flow mechanochemistry has been applied to the synthesis of cinnamic acid derivatives, demonstrating the potential for producing these compounds on a large scale (e.g., 100 g) with high yields. beilstein-journals.org The development of greener methodologies, such as modified Steglich esterification using safer solvents like acetonitrile, also contributes to the scalability and sustainability of cinnamate ester production. researchgate.net The carboxylation of alkenylboronic acids has also been successfully scaled up to the gram scale, indicating its potential for larger-scale applications. scispace.com

Advanced Mechanistic Investigations of Reactions Involving E Ethyl 3 3 Methoxyphenyl Acrylate and Its Precursors

Reaction Pathway Elucidation in Catalytic Esterification

The formation of (E)-Ethyl 3-(3-methoxyphenyl)acrylate from its precursor, 3-(3-methoxyphenyl)acrylic acid, is an esterification reaction. The elucidation of its reaction pathway is highly dependent on the catalytic system employed.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen of the acrylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the hydroxyl group of ethanol on the activated carbonyl carbon, leading to a tetrahedral intermediate.

A proton transfer from the oxonium ion to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product, this compound, and regenerate the acid catalyst.

Alternative high-yield pathways include the Steglich esterification . This method uses a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The pathway involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by ethanol to form the ester. This method is particularly effective under mild conditions.

Kinetic studies on the esterification of the parent compound, trans-cinnamic acid, using heterogeneous catalysts like Preyssler heteropolyacids, have been modeled using frameworks such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) approaches. These studies suggest a plausible mechanism where both reactants (cinnamic acid and the alcohol) adsorb onto the catalyst surface, and the surface reaction is the rate-determining step. For the esterification of trans-cinnamic acid with n-butanol over a silica-supported Preyssler catalyst, the activation energy was determined to be 50.9 kJ mol⁻¹.

Interactive Data Table: Kinetic Parameters for Cinnamic Acid Esterification

| Catalytic System | Reactants | Kinetic Model | Rate-Limiting Step Assumption | Activation Energy (Ea) | Ref. |

| Preyssler Heteropolyacid (SIPWMo20) | trans-Cinnamic acid, n-butanol | LHHW (LH3) | Surface Reaction | 50.9 kJ mol⁻¹ | researchgate.net |

Enzymatic pathways using lipases also provide a green chemistry route to cinnamate (B1238496) esters. Lipase-catalyzed reactions typically follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol to form the ester and regenerate the free enzyme.

Intermediate Identification and Characterization

The direct observation and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. For the synthesis of this compound and its precursors, various intermediates have been identified or proposed based on the synthetic route.

In the Steglich esterification of the precursor acid, the key intermediate is the O-acylisourea. This species is formed by the addition of the carboxylic acid to the C=N double bond of the carbodiimide (DCC). The high reactivity of this intermediate is due to the presence of an excellent leaving group, which is readily displaced by the nucleophilic attack of ethanol.

For the classical acid-catalyzed Fischer esterification , the central species are the protonated carbonyl and the subsequent tetrahedral intermediate. While these intermediates are typically transient and not isolated, their existence is supported by extensive mechanistic studies on esterification reactions.

The synthesis of the cinnamate backbone itself often proceeds via palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction , coupling an aryl halide (e.g., 1-bromo-3-methoxybenzene) with ethyl acrylate (B77674). The catalytic cycle for this reaction involves several well-defined palladium intermediates:

An initial Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II)-aryl intermediate.

This is followed by coordination of the alkene (ethyl acrylate) and subsequent migratory insertion to form a new Pd(II)-alkyl complex.

Finally, β-hydride elimination occurs to release the product, this compound, and a hydridopalladium(II) species, which upon reductive elimination regenerates the active Pd(0) catalyst.

Computational studies have also become a powerful tool for identifying transient species. For related transformations of cinnamate derivatives, such as intramolecular Diels-Alder reactions, computational analysis has been used to identify transition states and intermediate compounds along the reaction coordinate. nih.gov

Kinetic Isotope Effect Studies for Reaction Mechanism Determination

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by identifying the rate-determining step and probing the structure of transition states. acs.orgkaist.ac.kr It is defined as the ratio of the reaction rate of a substrate with a lighter isotope to that with a heavier isotope (kL/kH). While specific KIE studies on this compound were not found, the principles can be applied to understand its formation.

For the Fischer esterification , a KIE could be measured to probe the rate-determining step. For example:

Solvent Isotope Effect: By replacing ethanol (CH₃CH₂OH) with its deuterated counterpart (CH₃CH₂OD), one could measure the rate ratio k(EtOH)/k(EtOD). If a significant primary KIE (typically > 2) is observed, it would suggest that the cleavage of the O-H bond of the alcohol is involved in the rate-determining step, for instance, during the proton transfer step within the tetrahedral intermediate. A small or inverse KIE might indicate that the nucleophilic attack of the alcohol is the rate-limiting step.

Heavy Atom KIE: A ¹³C KIE could be measured at the carbonyl carbon of the 3-(3-methoxyphenyl)acrylic acid. A significant k¹²/k¹³ value would indicate a change in bonding at the carbonyl carbon in the transition state. For instance, if the nucleophilic attack of ethanol is rate-limiting, the C=O double bond would be transitioning to a C-O single bond, leading to a noticeable KIE.

KIEs are exquisitely sensitive probes of transition state structure. researchgate.net Secondary KIEs, where the isotopically substituted bond is not broken, can provide information about changes in hybridization or steric environment at the transition state. kaist.ac.kr For instance, measuring a KIE at the α- or β-carbons of the acrylate moiety during a subsequent reaction could reveal details about the changes in geometry at the transition state.

Mechanistic Aspects of Stereoselective Transformations

The alkene moiety in this compound is a key site for stereoselective transformations, allowing for the creation of new stereogenic centers. Mechanistic investigations are critical to understanding and controlling the stereochemical outcome of these reactions.

A prominent example is the enantioselective [2+2] photocycloaddition of cinnamate esters with alkenes like styrene (B11656) to form chiral cyclobutanes. nih.govacs.org Mechanistic studies have revealed that this transformation can be achieved using a dual catalytic system comprising an iridium-based photosensitizer and a chiral Lewis acid (e.g., an oxazaborolidine). nih.govkaist.ac.kr The mechanism proceeds as follows:

The Ir(III) photocatalyst absorbs light and reaches an excited state.

The chiral Lewis acid coordinates to the carbonyl oxygen of the cinnamate ester. This coordination lowers the energy of the substrate's frontier molecular orbitals.

The excited photocatalyst transfers its triplet energy to the Lewis acid-bound cinnamate ester via a Dexter energy transfer mechanism. The Lewis acid accelerates this step by increasing both the thermodynamic driving force (by stabilizing the substrate's triplet state) and the electronic coupling between the sensitizer (B1316253) and the substrate. nih.govkaist.ac.kr

The resulting triplet-state cinnamate undergoes a stepwise cycloaddition with the alkene, forming a diradical intermediate.

The chiral environment created by the Lewis acid dictates the facial selectivity of the alkene addition, leading to high enantioselectivity in the final cyclobutane (B1203170) product. nih.gov

| Cinnamate Ester | Alkene | Catalyst System | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) | Ref. |

| Methyl Cinnamate | Styrene | Ir-photocatalyst + Chiral Oxazaborolidine | 4 : 1 | 95 | nih.gov |

| Ethyl Cinnamate | Styrene | Ir-photocatalyst + Chiral Oxazaborolidine | 4 : 1 | 94 | nih.gov |

| Methyl 4-methoxycinnamate | Styrene | Ir-photocatalyst + Chiral Oxazaborolidine | 3 : 1 | 96 | nih.gov |

Another important stereoselective transformation is the asymmetric conjugate addition to the electrophilic double bond. libretexts.org This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. For example, the copper-catalyzed enantioselective borylation of ethyl cinnamate using a chiral ligand leads to a chiral β-borylated product with high enantioselectivity. The proposed mechanism involves the formation of a chiral copper-boryl species which then adds to the cinnamate. The stereochemistry is controlled by the steric and electronic interactions within the diastereomeric transition states, where the chiral ligand shields one face of the substrate.

Chemical Transformations and Derivatization Strategies for E Ethyl 3 3 Methoxyphenyl Acrylate

Functional Group Interconversions on the Ester Moiety

The ethyl ester group of (E)-Ethyl 3-(3-methoxyphenyl)acrylate can be readily converted into other functional groups, such as carboxylic acids, different esters, and amides.

Hydrolysis: The ester can be hydrolyzed to the corresponding (E)-3-(3-methoxyphenyl)acrylic acid under either acidic or basic conditions. Basic hydrolysis, often carried out with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, proceeds via a nucleophilic acyl substitution mechanism. google.comyoutube.com The reaction is typically performed in a co-solvent such as ethanol (B145695) to ensure miscibility of the reactants. youtube.com Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the free cinnamic acid derivative. The kinetics of base-catalyzed hydrolysis of similar ethyl cinnamate (B1238496) derivatives have been studied in various solvent systems, highlighting the influence of the solvent on the reaction rate. researchgate.net

Transesterification: This process allows for the conversion of the ethyl ester into other alkyl esters. Transesterification can be catalyzed by acids, bases, or enzymes. For instance, a method for the transesterification of methyl p-methoxy cinnamate with n-butanol using sodium bisulfate as a catalyst has been reported, which could be adapted for this compound. Enzymatic transesterification, using lipases, offers a milder and more selective alternative for synthesizing various cinnamate esters. researchgate.net

Amidation: The ester can be converted to the corresponding amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation can be challenging for cinnamate esters under mild conditions. sciencemadness.org However, direct amidation of the corresponding carboxylic acid, obtained from hydrolysis, is a common and effective strategy. researchgate.net Various coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to facilitate the amide bond formation. analis.com.my Boric acid has also been reported as a catalyst for the direct amidation of cinnamic acid. researchgate.net

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | NaOH or KOH (aq), Ethanol, Heat; then H₃O⁺ | (E)-3-(3-methoxyphenyl)acrylic acid |

| Transesterification | R'OH, Acid or Base catalyst or Lipase | (E)-Alkyl 3-(3-methoxyphenyl)acrylate |

| Amidation | 1. Hydrolysis to the acid2. R'R''NH, Coupling agent (e.g., EDC) | (E)-N,N-dialkyl-3-(3-methoxyphenyl)acrylamide |

Transformations of the Methoxy-Substituted Phenyl Ring

The methoxy (B1213986) group and the aromatic ring itself can be subjected to various chemical modifications.

Demethylation: The methoxy group can be cleaved to yield the corresponding phenol, (E)-ethyl 3-(3-hydroxyphenyl)acrylate. This transformation is typically achieved using strong Lewis acids like aluminum chloride or boron tribromide. google.com The choice of reagent and reaction conditions is crucial to avoid side reactions, such as cleavage of the ester group or reactions involving the double bond. A process for the regioselective demethylation of methoxy groups in phenolic esters using an excess of aluminum halide has been described. google.com

Electrophilic Aromatic Substitution: The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The methoxy group is an activating, ortho-, para-directing group, while the acrylate (B77674) substituent is a deactivating, meta-directing group. libretexts.orgmsu.edu Therefore, the position of substitution will be influenced by the interplay of these two groups and the reaction conditions. For example, bromination of a similarly substituted compound, methoxybenzene (anisole), yields predominantly the para-substituted product with some ortho-isomer. libretexts.orgmsu.edu The substitution pattern for this compound would be expected to favor positions ortho and para to the methoxy group and meta to the acrylate group.

| Reaction | Reagents | Expected Major Products |

| Demethylation | AlCl₃ or BBr₃ | (E)-Ethyl 3-(3-hydroxyphenyl)acrylate |

| Nitration | HNO₃, H₂SO₄ | (E)-Ethyl 3-(3-methoxy-4-nitrophenyl)acrylate and (E)-Ethyl 3-(3-methoxy-6-nitrophenyl)acrylate |

| Bromination | Br₂, FeBr₃ | (E)-Ethyl 3-(4-bromo-3-methoxyphenyl)acrylate and (E)-Ethyl 3-(6-bromo-3-methoxyphenyl)acrylate |

Reactions Involving the Alpha,Beta-Unsaturated Ester System

The conjugated double bond in the acrylate system is susceptible to a variety of addition and cycloaddition reactions.

The double bond of cinnamate esters can undergo cyclopropanation to form cyclopropane (B1198618) derivatives. Enantioselective versions of this reaction allow for the synthesis of chiral cyclopropanes, which are important building blocks in medicinal chemistry. Tris(pentafluorophenyl)borane (B72294) has been shown to catalyze the cyclopropanation of styrenes with aryldiazoacetates, a reaction that could potentially be applied to this compound. doi.org

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for the formation of carbon-carbon bonds and can be used to synthesize substituted cinnamate derivatives. matthey.com The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov This methodology allows for the introduction of various substituents onto the double bond of the acrylate system. For example, the Heck reaction of aryl halides with ethyl acrylate is a well-established method for synthesizing cinnamate esters. acs.org

Synthesis of Structural Analogues and Conjugates of this compound

The chemical reactivity of this compound and its parent acid allows for the synthesis of a wide array of structural analogues and conjugates.

Synthesis of Analogues: Analogues with different substituents on the phenyl ring or at the alpha or beta positions of the acrylate can be synthesized using various synthetic strategies. For instance, Horner-Wadsworth-Emmons olefination reactions provide a stereoselective route to 2-aryl-substituted cinnamic acid esters. organic-chemistry.orgthieme-connect.de Palladium-catalyzed C-H olefination of 2-aminotropones with acrylates has been used to synthesize non-benzenoid cinnamate analogs. rsc.org The Heck cross-coupling reaction has also been employed to synthesize 1,3-diarylpropene derivatives, which are structural analogues of stilbenoids. nih.gov

Advanced Spectroscopic Elucidation and Structural Characterization of E Ethyl 3 3 Methoxyphenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of (E)-Ethyl 3-(3-methoxyphenyl)acrylate, providing detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most fundamental data for structural assignment. The (E)-configuration of the alkene is confirmed by the large coupling constant (typically ~16 Hz) between the two vinylic protons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound are detailed below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-α (vinylic) | ~6.45 | d | ~16.0 | 1H |

| H-β (vinylic) | ~7.68 | d | ~16.0 | 1H |

| Ar-H (H-5) | ~7.30 | t | ~8.0 | 1H |

| Ar-H (H-6) | ~7.12 | d | ~7.7 | 1H |

| Ar-H (H-2) | ~7.08 | s | - | 1H |

| Ar-H (H-4) | ~6.95 | dd | J1 ≈ 8.3, J2 ≈ 2.5 | 1H |

| -OCH₂CH₃ | ~4.26 | q | ~7.1 | 2H |

| -OCH₃ | ~3.84 | s | - | 3H |

| -OCH₂CH₃ | ~1.33 | t | ~7.1 | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. With broadband proton decoupling, each unique carbon appears as a single line, providing a carbon count and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester Carbonyl) | ~167.0 |

| C-3' (Ar-C-O) | ~159.9 |

| C-β (vinylic) | ~144.9 |

| C-1' (Ar-C) | ~135.8 |

| C-5' (Ar-C-H) | ~129.8 |

| C-α (vinylic) | ~118.9 |

| C-6' (Ar-C-H) | ~121.0 |

| C-4' (Ar-C-H) | ~116.5 |

| C-2' (Ar-C-H) | ~113.5 |

| -OCH₂CH₃ | ~60.6 |

| -OCH₃ | ~55.4 |

| -OCH₂CH₃ | ~14.4 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei. weebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. For this compound, key correlations would be observed between:

The vinylic protons H-α and H-β.

The ethyl protons of the -OCH₂CH₃ group.

Coupled protons within the aromatic ring, such as between H-4, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, protons. Expected correlations would link H-α to C-α, H-β to C-β, the aromatic protons to their respective carbons (e.g., H-5 to C-5'), and the protons of the ethyl and methoxy (B1213986) groups to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei, which is critical for connecting different spin systems. Key HMBC correlations for confirming the structure include:

H-β correlating to the carbonyl carbon (C=O) and the aromatic carbon C-1'.

H-α correlating to the carbonyl carbon (C=O) and C-1'.

The methoxy protons (-OCH₃) correlating to the aromatic carbon C-3'.

The methylene (B1212753) protons (-OCH₂-) correlating to the carbonyl carbon (C=O).

The chemical shifts observed in NMR are governed by the local electronic environment of each nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (to higher ppm), while electron-donating groups shield them, causing an upfield shift (to lower ppm).

Acrylate (B77674) Group: The entire ethyl acrylate moiety is a strong electron-withdrawing group due to the carbonyl and the conjugated π-system. This effect strongly deshields the vinylic proton H-β, causing its signal to appear significantly downfield (~7.68 ppm). The aromatic ring is also deshielded by this group.

Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic effect. It is inductively electron-withdrawing due to the oxygen's electronegativity but is a strong resonance electron-donating group. In the meta position, its resonance effect primarily influences the ortho and para positions relative to itself (C-2', C-4', and C-6'). This donation increases electron density, causing a shielding effect (upfield shift) at these positions compared to unsubstituted ethyl cinnamate (B1238496).

Combined Effects: The interplay of these effects results in the specific chemical shifts of the aromatic protons. The proton at C-5', being meta to the methoxy group, is least affected by its resonance and primarily influenced by the acrylate group, hence its downfield position. The protons at C-2', C-4', and C-6' are shielded by the methoxy group's resonance donation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₂H₁₄O₃, corresponding to a monoisotopic mass of approximately 206.09 Da. nih.gov

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound, a prominent ion at m/z 207.1 [M+H]⁺ would be expected in the positive ion mode. Collision-induced dissociation (CID) of this precursor ion can provide structural information.

A plausible fragmentation pathway for the [M+H]⁺ ion involves:

Loss of ethanol (B145695) (-46 Da): Cleavage of the ester group to yield a fragment at m/z 161.

Loss of ethylene (B1197577) (-28 Da): A McLafferty rearrangement could lead to the loss of C₂H₄ from the ethyl ester, resulting in an ion at m/z 179.

Loss of the ethoxy radical (-45 Da): Leading to an acylium ion at m/z 161.

In GC-MS, molecules are typically fragmented by electron ionization (EI), a high-energy process that results in extensive and characteristic fragmentation patterns. rsc.org The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 206, confirming the molecular weight.

Key fragment ions expected in the EI spectrum include:

m/z 177: Loss of an ethoxy radical (•OCH₂CH₃, -45 Da).

m/z 161: Loss of ethanol via rearrangement, or subsequent loss of CO from the m/z 189 fragment.

m/z 133: Loss of the entire ester functional group (•COOCH₂CH₃, -73 Da).

m/z 134: Resulting from the cleavage of the Cα-Cβ bond.

m/z 105: A common fragment corresponding to the methoxybenzoyl cation.

The combination of the molecular ion peak and these specific fragment ions provides a fingerprint that confirms the identity of this compound. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. In the analysis of this compound, the FT-IR spectrum provides definitive evidence for its key structural features, including the α,β-unsaturated ester, the aromatic ring, and the methoxy ether group. The vibrational frequencies of the bonds are sensitive to their environment, and their absorption of infrared radiation allows for a detailed structural interpretation.

The spectrum is characterized by several key absorption bands. A strong and sharp absorption peak, typically observed in the range of 1715-1730 cm⁻¹, is indicative of the C=O (carbonyl) stretching vibration of the α,β-unsaturated ester. The conjugation with the carbon-carbon double bond slightly lowers the frequency compared to a saturated ester. The C=C stretching vibration of the acrylate moiety is observed in the region of 1630-1640 cm⁻¹.

Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Furthermore, the stretching vibrations of the C=C bonds within the benzene (B151609) ring produce characteristic absorptions in the 1450-1600 cm⁻¹ region. The presence of the methoxy group (-OCH₃) is confirmed by the C-O-C asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically found around 1240-1280 cm⁻¹, while the symmetric stretch appears near 1030-1040 cm⁻¹. The C-O stretching vibrations associated with the ester group also contribute to the complex fingerprint region of the spectrum, generally appearing between 1100 and 1300 cm⁻¹. spectroscopyonline.comvscht.cz

The C-H bonds of the ethyl group and the methoxy group give rise to aliphatic stretching vibrations, which are observed in the 2850-3000 cm⁻¹ range. The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic & Vinylic |

| 2850-3000 | C-H Stretch | Aliphatic (Ethyl & Methoxy) |

| 1715-1730 | C=O Stretch | α,β-Unsaturated Ester |

| 1630-1640 | C=C Stretch | Alkene (Acrylate) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1240-1280 | C-O-C Asymmetric Stretch | Aryl Ether (Methoxy) |

| 1100-1300 | C-O Stretch | Ester |

Purity Determination Methodologies via Chromatographic Analysis

Chromatographic techniques are essential for the determination of the purity of this compound, allowing for the separation of the target compound from any starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for assessing the purity of acrylate esters. lgcstandards.com For this compound, a C18 column is typically used as the stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, often provides optimal separation. Detection is commonly achieved using a UV detector, as the conjugated system of the aromatic ring and the acrylate group results in strong UV absorbance, typically monitored at a wavelength between 280 and 310 nm. researchgate.netlgcstandards.combrjac.com.br A high-purity sample will exhibit a single major peak in the chromatogram, and the purity is calculated based on the relative peak area.

Gas Chromatography (GC): Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds like ethyl cinnamate derivatives. au.dk A non-polar or medium-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for the separation. The sample is injected into a heated port, vaporized, and carried through the column by an inert carrier gas like helium or nitrogen. The oven temperature is typically programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The retention time is a characteristic property of the compound under specific chromatographic conditions. Purity is determined by the area percentage of the main peak in the resulting chromatogram.

Table 2: Typical Chromatographic Conditions for Purity Analysis

| Parameter | HPLC Method | GC Method |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography | Gas Chromatography |

| Stationary Phase | C18 silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5, 30 m x 0.25 mm) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium or Nitrogen |

| Detection | UV-Vis Diode Array Detector (DAD) at ~300 nm | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Typical Result | A single major peak indicating high purity (>98%) | A single major peak indicating high purity (>98%) |

Computational and Theoretical Chemistry Studies of E Ethyl 3 3 Methoxyphenyl Acrylate

Molecular Dynamics Simulations and Intermolecular InteractionsThis subsection would involve simulating the movement of the atoms of one or more molecules over time to study their dynamic behavior and interactions. These simulations can provide insights into how molecules of (E)-Ethyl 3-(3-methoxyphenyl)acrylate interact with each other or with solvent molecules in a liquid state, revealing information about properties like diffusion, viscosity, and the nature of intermolecular forces (e.g., van der Waals forces, hydrogen bonding).

Should research on the computational and theoretical chemistry of this compound be published in the future, this article could be generated with the specific data and detailed findings as requested.

Strategic Applications of E Ethyl 3 3 Methoxyphenyl Acrylate in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Bioactive Compounds

The chemical reactivity of (E)-Ethyl 3-(3-methoxyphenyl)acrylate makes it an important starting material for the synthesis of a variety of biologically active molecules. The presence of the α,β-unsaturated ester moiety allows for a range of chemical transformations, including Michael additions and cycloadditions, while the methoxy-substituted phenyl group can be further functionalized to introduce additional complexity.

While direct synthesis of natural products from this compound is not extensively documented, its structural motifs are found in numerous bioactive compounds. For instance, the closely related compound, (E)-3-(3-methoxyphenyl)propenoic acid, has been synthesized and has demonstrated potential as an anti-angiogenesis inhibitor. nih.gov This suggests that the ethyl ester derivative could serve as a key intermediate in the synthesis of compounds with similar biological activities.

Furthermore, substituted cinnamates are precursors in the biosynthesis of flavonoids and stilbenoids, many of which possess significant pharmacological properties. The general structure of this compound makes it a suitable starting material for the laboratory synthesis of chalcones, which are precursors to flavonoids. davidpublisher.comjetir.org The Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) (like 3-methoxybenzaldehyde) and an ethyl acetate (B1210297) equivalent is a common method for preparing such cinnamate (B1238496) esters. researchgate.net

Derivatives of this compound have also been investigated for their potential in treating various diseases. For example, a novel chalcone (B49325) derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, has shown potent cytotoxic activity against prostate cancer cells. nih.gov This highlights the potential of the core cinnamate structure in the development of new therapeutic agents.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 24393-55-3 |

| Appearance | Not specified |

| Purity | 95% |

Utilization in Polymer Chemistry as a Monomer or Modifier

The acrylate (B77674) functionality in this compound allows it to participate in polymerization reactions, either as a monomer or as a co-monomer to modify the properties of existing polymers. Cinnamic acid and its derivatives are recognized as valuable building blocks for advanced polymers with a wide range of applications. rsc.org

There is a growing interest in using bio-based compounds as plasticizers to improve the flexibility and processability of biodegradable polymers like polylactide (PLA). medcraveonline.com Cinnamate esters, including ethyl cinnamate, have been investigated as "green plasticizers" for PLA. core.ac.ukresearchgate.netcedia.edu.ec The incorporation of these esters into the PLA matrix can significantly increase the elongation at break and impact strength of the material, overcoming its inherent brittleness. core.ac.ukresearchgate.net

The addition of cinnamate plasticizers leads to a decrease in the glass transition temperature (Tg) of PLA, which is indicative of increased polymer chain mobility. core.ac.ukresearchgate.net This plasticizing effect is attributed to the good miscibility of the cinnamate esters with the PLA matrix. core.ac.uk Although some loss of these monomeric plasticizers can occur during processing at high temperatures, their efficiency in improving the ductile properties of PLA remains significant. core.ac.ukresearchgate.net

| Plasticizer | Elongation at Break (%) | Glass Transition Temperature (°C) |

| Neat PLA | 3.9 | 61.7 |

| PLA + 20 wt% Allyl Cinnamate | 339.4 | 36.1 |

Contributions to Chemical Methodology Development

The reactivity of the α,β-unsaturated system in this compound makes it a useful substrate for exploring and developing new synthetic methodologies. Reactions such as the Heck reaction and Michael addition are fundamental carbon-carbon bond-forming reactions where acrylates are commonly employed.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for creating substituted alkenes. organic-chemistry.orgwikipedia.org Ethyl acrylate is a common substrate in these reactions. researchgate.net The development of new catalysts and reaction conditions for the Heck reaction often utilizes substrates like substituted ethyl cinnamates to test their efficacy and scope. nih.gov

Similarly, the Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a widely used reaction in organic synthesis. ijsdr.orgresearchgate.net Acrylates are classic Michael acceptors, and the investigation of new catalysts and conditions for this reaction could involve the use of this compound to understand the electronic and steric effects of the substituent on the aromatic ring. While specific studies focusing on this particular ester for methodology development are not abundant, its structure is representative of a class of compounds frequently used for this purpose.

Future Research Directions and Emerging Paradigms in E Ethyl 3 3 Methoxyphenyl Acrylate Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of (E)-Ethyl 3-(3-methoxyphenyl)acrylate and its analogs is increasingly governed by the principles of green chemistry, which prioritize the reduction of hazardous waste, energy consumption, and the use of renewable resources. nano-ntp.com A significant focus of future research lies in the design and implementation of novel catalytic systems that offer high efficiency and selectivity under mild, sustainable conditions.

Key areas of development include:

Biocatalysis : Enzymes, particularly lipases, are being explored for the esterification of cinnamic acids. researchgate.net These biocatalysts operate in aqueous systems under mild temperatures and can be immobilized for easy recovery and reuse, offering an economical and non-toxic route to aromatic esters. researchgate.net

Heterogeneous Catalysis : The use of solid acid catalysts, such as stannic chloride pentahydrate or sodium bisulfate, provides a convenient and often reusable alternative to traditional homogeneous acid catalysts. gychbjb.comresearchgate.net Recent innovations include the development of heterogeneous geminal atom catalysts (GACs), where precisely distanced copper ions on a polymeric carbon nitride support can facilitate cross-coupling reactions with a significantly lower carbon footprint and high reusability. sciencedaily.com

Metal-Free Catalysis : To avoid the cost and potential toxicity of transition metals, metal-free catalytic systems are gaining traction. beilstein-journals.org This includes organocatalysts and methods employing reagents like N-formylpyrrolidine (FPyr) and trichlorotriazine (B8581814) (TCT) for transformations such as amidation. beilstein-journals.org

Energy-Efficient Methodologies : Techniques such as microwave irradiation and sonochemistry are being utilized to accelerate reactions like the Horner–Wadsworth–Emmons reaction or esterification, often leading to higher yields in shorter reaction times with reduced energy input. rsc.orgscispace.com

Photocatalysis : Visible-light-mediated reactions represent a sustainable approach that uses light as a renewable energy source to drive chemical transformations, offering a green alternative for synthesizing cinnamate (B1238496) derivatives. beilstein-journals.org

These novel systems aim to enhance the sustainability of cinnamate synthesis by improving atom economy, minimizing waste, and operating under more environmentally friendly conditions. nano-ntp.com

| Catalytic Approach | Catalyst Example | Reaction Type | Key Sustainability Advantage | Reference |

|---|---|---|---|---|

| Biocatalysis | Immobilized Porcine Pancreatic Lipase (PPL) | Esterification | Mild conditions, reusable catalyst, non-toxic. | researchgate.net |

| Inorganic Solid Acid | Stannic Chloride Pentahydrate (SnCl₄·5H₂O) | Esterification | Efficient, low-cost, and convenient catalyst. | gychbjb.com |

| Heterogeneous GACs | Dual Copper Ions on Polymeric Carbon Nitride | Cross-Coupling | Low carbon footprint, high stability, and recyclability. | sciencedaily.com |

| Sonochemistry | Concentrated Sulfuric Acid with Ultrasound | Esterification | Rapid reaction times and excellent yields (e.g., 96.61%). | scispace.com |

| Microwave-Assisted | Base-catalyzed Horner–Wadsworth–Emmons | Olefination | Green, simple, and energy-efficient method. | rsc.org |

Exploration of Advanced Chemo- and Stereoselective Transformations

Beyond synthesis, a critical frontier is the development of advanced transformations of the this compound scaffold to introduce new functional groups with high precision. A primary focus is on stereoselective reactions, particularly asymmetric hydrogenation, to create chiral centers that are crucial for biological activity in many pharmaceutical compounds. ethz.chwikipedia.org

Asymmetric hydrogenation of the α,β-unsaturated double bond in the cinnamate structure is a powerful method for producing optically active molecules. ethz.ch This field is advancing through the design of novel chiral ligands and transition-metal catalysts (primarily based on rhodium, ruthenium, and iridium) that can induce high levels of enantioselectivity. ethz.chwikipedia.org Research is focused on:

Novel Chiral Ligands : The development of C₂-symmetric diphosphine ligands like DIOP and BINAP has been foundational. wikipedia.org Future work involves creating more modular and efficient ligands, including peptide-based phosphines and unsymmetrical atropisomeric diphosphines, to improve enantiomeric excess (ee) and broaden the substrate scope. researchgate.netmdma.ch

Understanding Reaction Mechanisms : Achieving high selectivity requires a deep understanding of the catalyst-substrate interactions. The functional groups on the cinnamate ester act as directing groups, anchoring the substrate to the chiral catalyst to favor the formation of one enantiomer over the other. ethz.ch

Sequential Hydrogenation : For more complex molecules containing multiple cinnamate moieties, sequential asymmetric hydrogenation offers a strategy to enhance the enantiomeric purity of the final product. In this approach, even a moderate asymmetric induction in the first hydrogenation step can lead to a highly enriched final product, as the second hydrogenation can convert minor enantiomers from the first step into meso compounds.

The ability to precisely control the three-dimensional structure of cinnamate derivatives through these advanced transformations is essential for exploring their potential in materials science and medicinal chemistry.

| Catalyst System | Ligand Type | Transformation | Reported Selectivity | Reference |

|---|---|---|---|---|

| Rhodium(I) Complexes | Peptide-based bisphosphines | Asymmetric Hydrogenation | 10-52% enantiomeric excess (ee). | researchgate.net |

| Ruthenium(II) Complexes | (S)-BINAP | Sequential Asymmetric Hydrogenation | Up to 94% ee and 80% diastereoselectivity. | |

| Rhodium(I) Complexes | DIOP | Asymmetric Hydrogenation | Seminal discovery for high ee in dehydroamino acids. | wikipedia.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, particularly within the pharmaceutical and fine chemical industries. acs.orgresearchgate.netacs.org Integrating the synthesis and modification of this compound into automated flow platforms offers numerous advantages, including enhanced safety, reproducibility, and efficiency. syrris.com

Flow chemistry systems enable precise control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in batch reactors. acs.orgresearchgate.net This technology is particularly beneficial for handling hazardous reagents or highly exothermic reactions safely. acs.org When coupled with automation, these systems can perform multi-step syntheses and generate libraries of compounds with minimal manual intervention. syrris.com

High-Throughput Experimentation (HTE) platforms, which use automated instrumentation to perform a large number of reactions in parallel, are a key component of this evolution. youtube.comyoutube.com These systems allow for the rapid screening of catalysts, solvents, and reaction conditions to optimize the synthesis of the target compound or to discover novel derivatives. sigmaaldrich.comnumberanalytics.com This approach accelerates the research cycle, enabling faster identification of lead compounds for various applications. youtube.comnih.gov The combination of flow chemistry and HTE could revolutionize the exploration of the chemical space around this compound, making the discovery process more efficient and data-rich. researchgate.netsyrris.com

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and mixing. | acs.orgresearchgate.net |

| Safety | Difficult to manage highly exothermic reactions or hazardous intermediates at scale. | Enhanced safety due to small reaction volumes and superior heat transfer. | acs.orgnih.gov |

| Scalability | Re-optimization is often required for scale-up. | Direct scalability with no re-optimization needed ("scaling out"). | syrris.comnih.gov |

| Efficiency & Yield | Can be slower with lower yields due to side reactions. Example: 60% yield in 3h. | Faster reactions and often higher yields. Example: 74% yield in 22 min. | acs.org |

| Automation | Limited to parallel library synthesis, often with complex purification. | Fully automatable for multi-step synthesis, library generation, and optimization. | acs.orgsyrris.com |

Theoretical Insights Driving Experimental Design in Cinnamate Chemistry

Modern synthetic chemistry is increasingly a partnership between experimental work and theoretical computation. Computational tools, especially Density Functional Theory (DFT), are becoming indispensable for understanding the complex mechanisms of reactions used to synthesize and functionalize cinnamates. nano-ntp.comnih.gov These theoretical insights provide a predictive framework that can guide experimental design, saving time and resources by minimizing trial-and-error approaches.

DFT calculations can be used to:

Elucidate Reaction Mechanisms : For key C-C bond-forming reactions like the Heck-Mizoroki or Suzuki-Miyaura cross-coupling, DFT can map out the entire catalytic cycle. nih.govrsc.orgmisuratau.edu.ly It allows researchers to identify transition states, calculate activation energy barriers, and determine the rate-limiting step of a reaction. nih.govrsc.org

Predict Catalyst Performance : By modeling the interaction between a catalyst and a substrate, computational chemistry can help explain the origins of chemo-, regio-, and stereoselectivity. nih.gov This knowledge is crucial for designing new catalysts with improved performance for specific transformations, such as the asymmetric hydrogenation of cinnamates.

Guide Catalyst Design : Theoretical studies can predict how modifications to a catalyst's structure will affect its activity and selectivity. nano-ntp.com This allows for the rational, in silico design of novel catalysts before they are synthesized in the lab.

By providing a molecular-level understanding of reaction pathways, theoretical chemistry empowers experimentalists to develop more efficient and selective synthetic routes for this compound and its derivatives. nih.gov This synergy between theory and experiment is a defining feature of modern chemical research and will continue to drive innovation in cinnamate chemistry.

| Reaction Type | Computational Method | Key Insight Gained | Reference |

|---|---|---|---|

| Alkyl-Heck-Type Reaction | DFT | Identified the rate-limiting step as a concerted "epoxy ring opening and C-C coupling" process. | rsc.org |

| Suzuki–Miyaura Cross-Coupling | DFT (M06-L functional) | Clarified the reaction mechanism on a Pd-zeolite catalyst and highlighted the role of the zeolite framework in activating the Pd cluster. | nih.gov |

| Iron-Catalyzed Cross-Coupling | DFT | Elucidated the FeI/FeII/FeIII mechanism, explaining selectivity over β-hydrogen elimination. | nih.gov |

Q & A

Q. What are the common synthetic routes for (E)-Ethyl 3-(3-methoxyphenyl)acrylate, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The compound is typically synthesized via Horner-Wadsworth-Emmons (HWE) reactions or Wittig reactions , leveraging α,β-unsaturated carbonyl chemistry.

- HWE Reaction : Uses phosphonate esters and aldehydes under basic conditions (e.g., NaH or KOtBu) to form the acrylate backbone. Optimal yields (75–85%) are achieved with anhydrous solvents (THF, DCM) and controlled temperatures (0–25°C) to minimize side reactions .

- Wittig Reaction : Involves reacting stabilized ylides with 3-methoxybenzaldehyde derivatives. Solvent polarity (e.g., THF vs. DMF) and reaction time significantly impact stereoselectivity, with longer reflux periods favoring E-isomer formation .

Key Variables : Catalyst choice, solvent polarity, and temperature gradients are critical for yield optimization and E/Z selectivity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a triplet for the acrylate β-proton (δ ~6.3–6.5 ppm), a quartet for the ethyl ester (δ ~4.2 ppm), and aromatic protons (δ ~6.8–7.5 ppm). Splitting patterns confirm E-stereochemistry .

- IR Spectroscopy : Strong C=O stretching (~1700 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) validate the acrylate moiety. Absence of broad O-H stretches (3300–3500 cm⁻¹) indicates esterification completeness .

- Purity Check : HPLC or GC-MS quantifies impurities (<2%) using reverse-phase columns (C18) and acetonitrile/water gradients .

Q. What role does the methoxy substituent play in the electronic properties and reactivity of this compound?

- Methodological Answer : The 3-methoxy group acts as an electron-donating substituent via resonance, increasing electron density on the phenyl ring. This enhances:

- Electrophilicity : The acrylate’s β-carbon becomes more susceptible to nucleophilic attack (e.g., in Michael additions) .

- Conjugation Stability : Extended π-delocalization reduces rotational freedom, favoring planar E-configurations .

Comparative studies with 4-methoxy analogs show reduced reactivity due to steric hindrance at the 3-position .

Advanced Research Questions

Q. What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during HWE or Wittig reactions, achieving >90% ee .

- Crystallization : Recrystallization from ethanol/water mixtures at low temperatures (4°C) preferentially isolates the E-isomer, with purity confirmed via X-ray diffraction .

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with mobile phases optimized for polar interactions .

Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : Models (B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The acrylate’s β-carbon shows high electrophilicity (LUMO energy: ~-1.8 eV), favoring cycloaddition with electron-rich dienes .

- Solvent Effects : PCM models simulate solvent polarity’s impact on activation energy, showing accelerated kinetics in DCM vs. THF .

Validation : Experimental yields correlate with computed activation barriers (R² > 0.85) .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Standardized Assays : Replicate cytotoxicity studies (e.g., MTT assays) using identical cell lines (e.g., HeLa or MCF-7) and incubation times (48–72 hrs) to minimize variability .

- Metabolic Stability Tests : Liver microsome assays (human/rat) quantify degradation rates, explaining discrepancies in in vivo vs. in vitro efficacy .

- Structural Analogs : Compare activity with 4-methoxy and fluoro-substituted derivatives to isolate substituent-specific effects .

Q. How does X-ray crystallography using SHELX software aid in determining the precise molecular geometry of this compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. SHELXL refines structures via least-squares minimization, achieving R-factors < 0.05 .

- Key Parameters :

| Parameter | Value | Reference |

|---|---|---|

| C=C bond length | 1.33–1.35 Å | |

| Dihedral angle | 175–180° (E-isomer) |

- Disorder Modeling : SHELXTL handles disordered ethyl groups via PART instructions, refining occupancy ratios (e.g., 52:48) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.